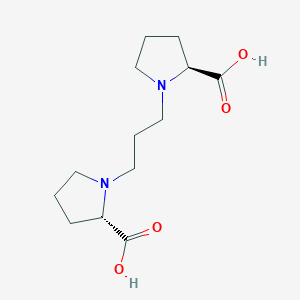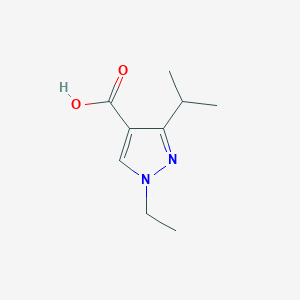![molecular formula C14H21Cl2NO B1424551 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-98-6](/img/structure/B1424551.png)
2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES stringCCOC(C(C)(OC1=CC=C(Cl)C(C)=C1)C)=O . This indicates that the compound contains a piperidine ring, a phenoxyethyl group, and a hydrochloride group .
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
Research shows that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, which is structurally similar to 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride, reduces food intake and weight gain in obese rats. This compound leads to an increase in free fatty acid concentration in treated rats (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Pharmacological Evaluation
A study on the synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives involving a reaction with 4-chloro-3-methylphenoxy acetate explored their analgesic and anti-inflammatory activities. Some derivatives exhibited potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).
Molecular Structure Studies
The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized using a similar piperidine structure, has been studied to understand molecular interactions and stability (Khan et al., 2013).
Antimicrobial Evaluation
Another study focused on the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, a compound structurally related to the one . These derivatives were evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).
Synthesis and Characterization of Novel Compounds
Research into novel piperidine derivatives, including the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, has implications for neurological research and potential therapeutic applications (Sugimoto et al., 1990).
Effect on Feeding Behavior
3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has also been tested for its effect on feeding behavior, showing that it affects the satiety center and reduces obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Eigenschaften
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-10-13(5-6-14(11)15)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHBBBCXHGIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)

![Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1424474.png)






![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1424484.png)



